molecular formula C14H16N2O2 B2589032 N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 847399-91-1

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No. B2589032
M. Wt: 244.294
InChI Key: UJAUANMAQHJFKP-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the compound’s functional groups and overall shape .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound involved in various chemical syntheses and applications in medicinal chemistry. One notable application involves its role in the synthesis of macrolides through the oxidation-acylation sequence, showcasing its utility in forming complex molecular architectures like (±)-recifeiolide and (±)-di-0-methylcurvularin. This process highlights the compound's potential as a precursor in the synthesis of biologically active macrolides, which are crucial for their antibacterial and antifungal properties (Wasserman et al., 1981).

Applications in Biochemical Analysis

In biochemical analysis, derivatives of the oxazole ring, to which N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide belongs, have been utilized in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels. This application is vital for understanding protein and nucleic acid interactions, providing insights into biological processes and disease mechanisms. The method involves the use of scintillation autography (fluorography) with compounds like 2,5-diphenyloxazole, showcasing the versatility of oxazole derivatives in biochemical research (Bonner & Laskey, 1974).

Role in Antitumor and Antiviral Research

Further extending its utility in medicinal chemistry, the structural motif of oxazoles, closely related to N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, has been explored for antitumor and antiviral activities. Specific derivatives have shown promising results in inhibiting monoamine oxidase B with subnanomolar potency, which is critical for developing treatments for neurological diseases and conditions (Tzvetkov et al., 2014). Additionally, certain oxazole C-nucleosides have been synthesized and evaluated for their antiviral activities against herpes, parainfluenza, and rhinoviruses, highlighting the compound's potential in the development of new antiviral agents (Srivastava et al., 1977).

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand the compound, or potential modifications to improve the compound’s properties .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-6-5-7-12(9(8)2)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAUANMAQHJFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N=C(O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

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